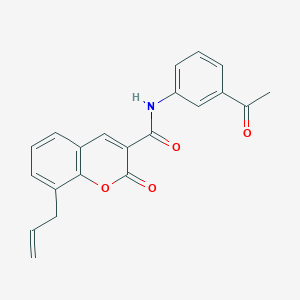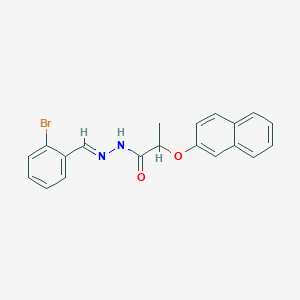![molecular formula C14H14N2O3S2 B5738360 N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)
N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide, also known as STF-118804, is a small molecule inhibitor that has been developed as a potential anticancer drug. It has been shown to selectively inhibit the growth of cancer cells that are dependent on the von Hippel-Lindau (VHL) tumor suppressor protein.
Mecanismo De Acción
N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide works by inhibiting the activity of the HIF-2α protein, which is stabilized in the absence of VHL and promotes the growth of cancer cells. By inhibiting HIF-2α, N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide can selectively target cancer cells that are dependent on this protein for survival.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide has been shown to have a range of biochemical and physiological effects in cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide has several advantages for use in lab experiments, including its high selectivity for cancer cells that are dependent on the VHL protein, and its ability to induce apoptosis in these cells. However, it also has limitations, including its potential toxicity and the need for further optimization to improve its efficacy.
Direcciones Futuras
There are several potential future directions for research on N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide. One area of focus could be on optimizing the synthesis and formulation of the drug to improve its efficacy and reduce toxicity. Another area could be on developing combination therapies that use N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide in combination with other drugs to enhance its anticancer effects. Additionally, further research could be done to better understand the mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide and its potential applications in other diseases beyond cancer.
Métodos De Síntesis
The synthesis of N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide involves several steps, starting with the reaction of 4-(aminosulfonyl)benzyl chloride with 2-thiophenecarboxaldehyde to produce an intermediate compound. This intermediate is then reacted with acryloyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells. It has been shown to selectively target cancer cells that are dependent on the VHL protein, which is often mutated or lost in many types of cancer.
Propiedades
IUPAC Name |
(E)-N-[(4-sulfamoylphenyl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c15-21(18,19)13-6-3-11(4-7-13)10-16-14(17)8-5-12-2-1-9-20-12/h1-9H,10H2,(H,16,17)(H2,15,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYGMESWCJGHGE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)

![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)



![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)
![N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5738350.png)
![ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)

![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5738386.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)